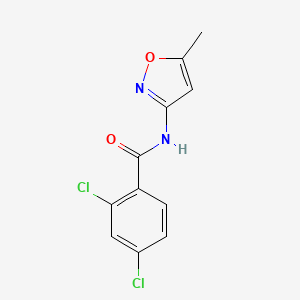

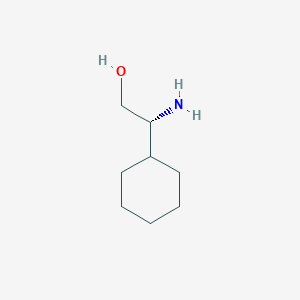

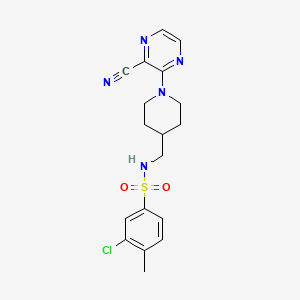

![molecular formula C22H20ClN3O2S2 B2930750 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 687564-28-9](/img/structure/B2930750.png)

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are of great interest due to their biological potential . They have shown therapeutic interest and have been studied in the development of new therapies .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from various precursors through different synthetic protocols . For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were synthesized as anti-PI3K agents . The synthetic protocols to prepare these pyridopyrimidine derivatives have been considered in various studies .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, different acyl chlorides were reacted with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary. For instance, the crystal structure of a related compound was determined to belong to the tetragonal system, space group P4 (3) with specific dimensions .

科学的研究の応用

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer. It exhibits antiproliferative effects and can lead to cell death by apoptosis through the inhibition of CDK enzymes .

Antitumor Effects

In addition to its anticancer properties, this compound has demonstrated good antitumor effects on carcinosarcoma in rats by inhibiting dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines are known to possess antimicrobial properties. While specific studies on this compound’s antimicrobial activity are not detailed in the search results, its structural class suggests potential in this area .

Antiviral Properties

Similarly, compounds within the thieno[3,2-d]pyrimidine family have been reported to exhibit antiviral activities. Further research could explore this compound’s effectiveness against various viral infections .

Anti-inflammatory Activity

The thieno[3,2-d]pyrimidine scaffold is also associated with anti-inflammatory effects. This compound could be investigated for its potential to reduce inflammation in various medical conditions .

作用機序

Thieno[3,2-d]pyrimidines have shown potential as targeted therapy for PI3K . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control . PI3K phosphorylates the 3′-hydroxy position of the inositol ring as a result of growth factors or G-protein-coupled receptors (GPCRs) activation, to give the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), that activates another protein kinase B (AKT) as well as other cellular messengers like 3-phosphoinositide-dependent protein kinase (PDK) .

Safety and Hazards

将来の方向性

Thieno[3,2-d]pyrimidines have been studied in the development of new therapies . Their therapeutic potential and the synthetic protocols to prepare these derivatives have been the focus of numerous publications, studies, and clinical trials . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

特性

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S2/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-29-20)25-22(26)30-14-19(27)24-12-10-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFZUCNEOFURDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

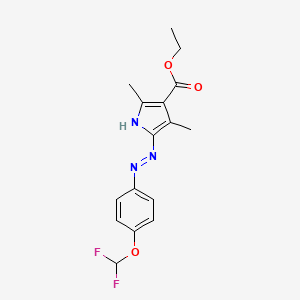

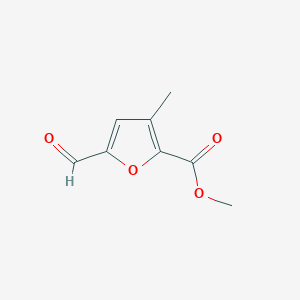

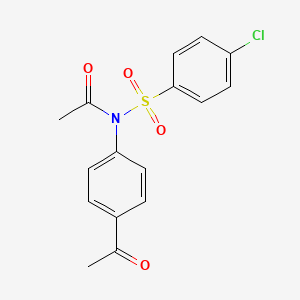

![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)

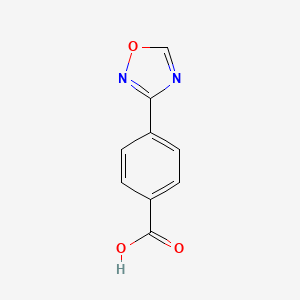

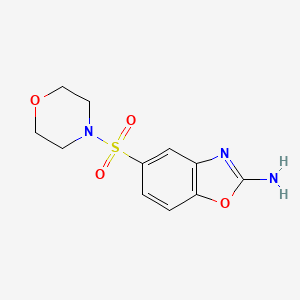

![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)

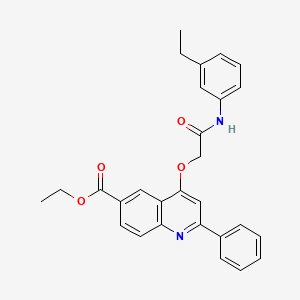

![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)